molecular formula C7H6Cl2O3S B2994928 4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid CAS No. 1707581-70-1

4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid

Cat. No.: B2994928
CAS No.: 1707581-70-1
M. Wt: 241.08
InChI Key: RSQJVYIDGFKOPW-UHFFFAOYSA-N
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Description

4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with chlorine atoms at positions 4 and 5, an ethoxy group at position 3, and a carboxylic acid group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid typically involves the chlorination of 3-ethoxythiophene-2-carboxylic acid. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets, leading to inhibition of specific enzymes or disruption of cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

    3-Ethoxythiophene-2-carboxylic acid: Lacks the chlorine substituents, resulting in different reactivity and properties.

    4,5-Dichlorothiophene-2-carboxylic acid: Lacks the ethoxy group, affecting its solubility and reactivity.

    Thiophene-2-carboxylic acid: A simpler analog without the ethoxy and chlorine substituents.

Uniqueness: 4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid is unique due to the combination of chlorine and ethoxy substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

4,5-dichloro-3-ethoxythiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O3S/c1-2-12-4-3(8)6(9)13-5(4)7(10)11/h2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQJVYIDGFKOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(SC(=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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